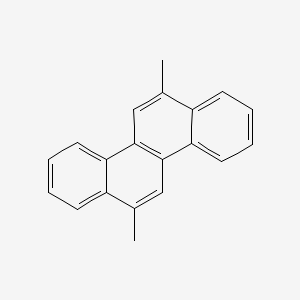

6,12-Dimethylchrysene

説明

Structure

3D Structure

特性

CAS番号 |

14207-77-3 |

|---|---|

分子式 |

C20H16 |

分子量 |

256.3 g/mol |

IUPAC名 |

6,12-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-11-19-18-10-6-4-8-16(18)14(2)12-20(19)17-9-5-3-7-15(13)17/h3-12H,1-2H3 |

InChIキー |

VWPUAQJGAUPPIB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C(C3=CC=CC=C32)C)C4=CC=CC=C14 |

製品の起源 |

United States |

Synthetic Methodologies and Route Optimization for 6,12 Dimethylchrysene

Photochemical Cyclization Approaches

Photochemical cyclization, particularly the Mallory reaction, stands out as a primary method for synthesizing chrysene (B1668918) and its derivatives. mdpi.comnih.gov This approach relies on the light-induced 6π-electrocyclization of a stilbene-type precursor, followed by oxidation to form the stable aromatic system.

The cornerstone of the photochemical approach is the synthesis of a suitable stilbenoid (1,2-diarylethene) precursor. For 6,12-dimethylchrysene, a logical precursor is a methylated 1-styrylnaphthalene (B188453) derivative. The synthesis of these precursors is commonly achieved via the Wittig reaction, which couples a phosphonium (B103445) ylide with an aldehyde or ketone. mdpi.com

A viable route involves the reaction of a naphthylmethylphosphonium salt with a methyl-substituted benzaldehyde. For instance, (1-naphthylmethyl)triphenylphosphonium chloride can be reacted with 4-methylbenzaldehyde. The Wittig reaction is versatile and can be performed under various conditions, including a two-phase system using aqueous sodium hydroxide (B78521) in dichloromethane, which is often preferred for its practicality and high yields. mdpi.com The resulting stilbenoid is typically a mixture of (E)- and (Z)-isomers, which can often be used directly in the subsequent photocyclization step without separation. mdpi.com

Table 1: Representative Wittig Reaction for Stilbenoid Precursor Synthesis

| Reactant A | Reactant B | Base / Solvent | Product | Yield |

|---|

The photocyclization of the stilbenoid precursor to form the chrysene core is an oxidative process. The reaction is typically carried out by irradiating a dilute solution of the precursor with a high-pressure mercury lamp. researchgate.net An oxidizing agent is required to convert the dihydrophenanthrene intermediate to the final aromatic product.

Historically, air (oxygen) was bubbled through the solution during irradiation. mdpi.com However, improved conditions that exclude oxygen have been developed to prevent the formation of reactive oxygen species and subsequent degradation of the substrate. researchgate.net A highly effective modern method involves using a stoichiometric amount of iodine (I₂) as the oxidant in a degassed solvent. Propylene oxide is often added as a scavenger for the hydrogen iodide (HI) byproduct, which can otherwise interfere with the reaction. researchgate.net This method has been shown to produce high yields of various methylchrysenes. nih.gov

Table 2: Typical Photocyclization Reaction Conditions for Chrysene Synthesis

| Parameter | Condition | Purpose / Comment |

|---|---|---|

| Light Source | 400 W medium-pressure mercury lamp | Provides UV irradiation to initiate electrocyclization. mdpi.com |

| Solvent | Cyclohexane or Toluene | Inert solvent to dissolve the precursor at low concentrations. |

| Oxidant | Iodine (I₂) | Stoichiometric oxidant for aromatization of the intermediate. researchgate.net |

| Acid Scavenger | Propylene Oxide | Removes HI byproduct. |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents degradation from reactive oxygen species. researchgate.net |

| Yield | 82-88% (for analogous methylchrysenes) nih.gov | High yields are achievable with optimized conditions. |

Regioselectivity is a critical aspect of synthesizing asymmetrically substituted chrysenes. The cyclization of a stilbenoid can potentially occur at two different ortho positions on the benzene (B151609) ring relative to the styryl double bond, leading to a mixture of isomers. mdpi.com

However, for a symmetrically substituted precursor, such as one derived from 4-methylbenzaldehyde, both ortho positions are equivalent, ensuring that the cyclization yields a single, specific product, in this case, this compound. To synthesize other isomers regiospecifically, one ortho position can be blocked with a substituent that is either permanent or can be removed after cyclization. mdpi.comresearchgate.net Another advanced technique involves using a substituent, like a methoxy (B1213986) group, that can be eliminated under acidic, oxygen-free conditions during the photochemical reaction to direct the cyclization to a specific position. nih.gov

Multi-Step Chemical Synthesis Strategies

Classical multi-step syntheses offer alternative, often complementary, routes to the chrysene skeleton, building the polycyclic system through a sequence of well-established organic reactions.

The Friedel-Crafts reaction is a fundamental tool for attaching alkyl or acyl groups to aromatic rings and can be adapted to construct the fused rings of PAHs. mdpi.com A common strategy for building phenanthrene (B1679779) and chrysene cores is the Haworth synthesis. askfilo.comspcmc.ac.in

A hypothetical Haworth-type synthesis for the this compound core could begin with the Friedel-Crafts acylation of a methylated naphthalene (B1677914) derivative with a substituted succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting keto-acid would then undergo a sequence of reactions:

Reduction: The ketone is reduced to a methylene (B1212753) group, for example, via a Clemmensen or Wolff-Kishner reduction.

Intramolecular Friedel-Crafts Cyclization: The resulting carboxylic acid is treated with a strong acid (e.g., polyphosphoric acid) to induce an intramolecular acylation, forming a new six-membered ring and a cyclic ketone. researchgate.net

Aromatization: The final ring is aromatized through reduction and/or dehydrogenation to yield the chrysene skeleton.

Research on the acylation of 6-substituted chrysenes has shown that electrophilic substitution preferentially occurs at the 12-position, providing a direct route to 6,12-disubstituted products. sci-hub.st For example, the Friedel-Crafts acetylation of 6-ethylchrysene (B48161) yields 12-acetyl-6-ethylchrysene, which can then be reduced to the corresponding 6,12-dialkylchrysene. sci-hub.st

Established named reactions for PAH synthesis can be adapted to produce specific derivatives like this compound by choosing appropriately substituted starting materials.

One such method is the Bogert-Cook synthesis , which is traditionally used to prepare octahydrophenanthrenes. synarchive.com The reaction involves the treatment of a phenethyl Grignard reagent with a cyclohexanone, followed by an acid-catalyzed cyclization. synarchive.com To adapt this for a chrysene derivative, one could start with a 1-naphthylethyl magnesium bromide derivative and react it with a methyl-substituted cyclohexanone. The resulting alcohol, upon treatment with acid, would undergo cyclization to form a hydrophenanthrene ring fused to the naphthalene core. Subsequent dehydrogenation, often with a catalyst like palladium or selenium, would yield the fully aromatic chrysene system. The placement of methyl groups on the initial reactants would determine the final substitution pattern on the chrysene product.

This modular approach, while often involving more steps than photochemical routes, offers significant flexibility in accessing a wide range of substituted PAH structures.

Strategic Substitution and Reaction Sequence Design

The rational design of a synthetic route to this compound hinges on the strategic introduction of methyl groups and the carefully planned sequence of reactions to construct the chrysene framework. A key consideration is the prevention of isomeric impurities, which can be challenging to separate in the final stages.

One common approach to synthesizing substituted chrysenes is the Mallory reaction , which involves the photochemical cyclization of a stilbene-like precursor. mdpi.comnih.govmdpi.com For this compound, this would necessitate the synthesis of a diarylethene precursor with appropriately positioned methyl groups. The design of this precursor is critical to ensure the desired regioselectivity of the final cyclization step. The reaction sequence would typically involve the coupling of two smaller aromatic fragments, one containing a methyl group destined for the 6-position and the other for the 12-position.

Another powerful strategy for constructing the carbon skeleton of dimethylchrysenes is the Suzuki cross-coupling reaction . rsc.orgscispace.commdpi.comresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. A potential route to this compound could involve the coupling of a naphthalene boronic acid derivative with a substituted phenyl halide, followed by a cyclization step to form the final chrysene ring system. The strategic placement of the methyl groups on the initial coupling partners is paramount to achieving the desired 6,12-disubstituted product.

Alternative Synthetic Pathways

Beyond traditional methods, the exploration of alternative synthetic pathways can offer advantages in terms of yield, selectivity, and milder reaction conditions.

Phase-Transfer Catalyzed Methylation for Precursor Formation

Phase-transfer catalysis (PTC) has emerged as a valuable tool in organic synthesis, facilitating reactions between reactants in immiscible phases. wisdomlib.orgcrdeepjournal.org While direct methylation of the chrysene core is generally not selective, PTC can be strategically employed in the synthesis of precursors. For instance, in the synthesis of a key intermediate for a chrysene derivative, phase-transfer conditions have been utilized for the elongation of an aldehyde function using trimethylsulfonium (B1222738) iodide. rsc.org This approach could be adapted for the synthesis of precursors to this compound, potentially enabling the introduction of methyl groups or other functionalities under mild conditions, thereby avoiding harsh reagents that could lead to side reactions.

Emerging Synthetic Techniques for Polycyclic Aromatic Systems

The field of synthetic organic chemistry is continually evolving, with new techniques being developed for the construction of complex aromatic systems. While specific applications to this compound are not yet widely reported, emerging methods for PAH synthesis hold promise. These include advancements in C-H activation/functionalization, which could potentially allow for the direct methylation of a chrysene precursor at the desired positions, and novel cycloaddition strategies for the efficient assembly of the polycyclic core. As these techniques become more refined, they may offer more direct and atom-economical routes to this compound and its derivatives.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, the required purity, and the availability of starting materials and reagents.

Yield, Scalability, and Efficiency Assessments

Different synthetic methods for substituted chrysenes offer varying levels of yield and scalability. Photochemical methods like the Mallory reaction can provide good yields for specific isomers, with reported yields for some monomethylated chrysenes reaching up to 88%. mdpi.comnih.govresearchgate.net However, the scalability of photochemical reactions can be a concern due to the need for specialized equipment and the potential for photodegradation of the product.

Below is a table summarizing the potential advantages and disadvantages of these primary synthetic approaches.

| Synthetic Methodology | Advantages | Disadvantages |

| Mallory Reaction | High yields for specific isomers, direct cyclization. | Requires photochemical setup, potential for side reactions and photodegradation, scalability can be challenging. |

| Suzuki Coupling | High efficiency and yield for coupling steps, good functional group tolerance, highly scalable. | Multi-step process, requires preparation of organoboron and halide precursors, potential for catalyst contamination. |

Purity and Isomer Separation Challenges

A significant challenge in the synthesis of polysubstituted PAHs is the formation of isomeric byproducts. The separation of these isomers can be difficult due to their similar physical and chemical properties. For instance, the synthesis of 5-methylchrysene (B135471) via certain cyclization routes can lead to the formation of the chromatographically similar 6-methylbenz[a]anthracene. rsc.org

Chromatographic techniques are the primary methods for the purification of dimethylchrysene (B14653177) isomers. High-performance liquid chromatography (HPLC) with reverse-phase columns has been shown to be effective in separating monomethylated chrysene isomers. allenpress.com Capillary gas chromatography, particularly with liquid crystalline stationary phases, offers high selectivity for the separation of positional and geometric isomers of hydrocarbons. vurup.skresearchgate.net The choice of the stationary phase is critical for achieving baseline separation of closely related isomers. In some cases, fractional crystallization can also be employed to enrich a particular isomer, especially if there are significant differences in the melting points and solubilities of the isomers. google.comgoogle.com

Reaction Mechanisms and Chemical Transformations of 6,12 Dimethylchrysene

Electrophilic and Nucleophilic Reactions

Influence of Methyl Substituents on Aromatic Reactivity Profiles

The two methyl groups at the 6 and 12 positions of the chrysene (B1668918) molecule profoundly influence its chemical reactivity. Methyl groups are electron-donating by nature, operating through both inductive and hyperconjugative effects. This donation of electron density increases the nucleophilicity of the aromatic π-system, making the molecule more susceptible to attack by electrophiles compared to the unsubstituted chrysene parent molecule.

This increased electron density is not distributed uniformly across the rings. The activating effect is most pronounced at the ortho and para positions relative to the methyl groups. In 6,12-dimethylchrysene, this directs electrophilic attack towards specific carbons on the aromatic core, thereby controlling the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. The methyl groups stabilize the cationic transition states (Wheland intermediates) formed during electrophilic aromatic substitution, lowering the activation energy and increasing the reaction rate. Conversely, the increased electron density makes the ring system less susceptible to nucleophilic aromatic substitution, a reaction that is generally unfavorable for electron-rich arenes unless strong electron-withdrawing groups are also present.

Positional Reactivity and Stereochemical Considerations in Chrysene Core

The chrysene core possesses distinct regions of differing reactivity. Of particular note are the K-region (the 5-6 bond) and the bay-region (the sterically hindered area between positions 4 and 5). While the methyl groups in this compound are not directly in a bay region, their presence creates significant steric hindrance. This steric crowding can influence the trajectory of incoming reagents and affect the stereochemical outcome of reactions.

For instance, in addition reactions or oxidations that create new stereocenters, the methyl groups can direct the attack to the less hindered face of the molecule. In the context of metabolic activation, the formation of dihydrodiol epoxides involves the introduction of multiple chiral centers. The stereochemistry of these products is critical to their biological activity and is influenced by the steric environment imposed by the methyl groups, which can lead to the preferential formation of specific diastereomers. Studies on the dihydrodiol epoxides of 5,6-dimethylchrysene, a related compound, have shown that steric overcrowding by a methyl group in the bay region causes significant distortion from planarity, which in turn affects the orientation of the reactive epoxide group relative to the aromatic system nih.gov.

Oxidative Pathways and Derivative Formation

Chemical Mechanisms of Dihydrodiol and Epoxide Formation

The primary route of metabolic activation for many PAHs, including methylated chrysenes, is through oxidation by cytochrome P450 (CYP) enzymes. This process initiates with the formation of a highly reactive arene oxide (an epoxide) on one of the aromatic double bonds. For methylated chrysenes, ring oxidation is a major metabolic pathway nih.govpsu.edu.

The mechanism proceeds as follows:

Epoxidation: A cytochrome P450 monooxygenase, such as CYP1A1 or CYP1A2, catalyzes the addition of an oxygen atom across a double bond of the chrysene core, forming an epoxide nih.govpsu.edu. The regioselectivity of this initial attack is influenced by the methyl groups, which can direct oxidation to specific rings.

Hydrolysis: The resulting epoxide is a substrate for the enzyme epoxide hydrolase. This enzyme catalyzes the trans-addition of water to the epoxide ring, opening it to form a trans-dihydrodiol. Studies on 6-methylchrysene (B138361) (6-MeC) show that the trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol) is a major metabolite, formed stereoselectively with the (1R, 2R) configuration predominating nih.govpsu.edu.

Second Epoxidation: The dihydrodiol can then undergo a second epoxidation by a CYP enzyme on the same ring, leading to the formation of a dihydrodiol epoxide. This final product is often the ultimate carcinogenic metabolite, as the reactive epoxide ring can form covalent adducts with biological macromolecules.

The presence of a methyl group can alter the regioselectivity of the enzymes involved. For example, in 5-methylchrysene (B135471), the enzymes preferentially attack the bay-region double bond, whereas for the parent chrysene, the non-bay-region is favored nih.gov.

Quinone Formation Pathways (e.g., 6,12-quinone)

Quinone formation represents an alternative oxidative pathway. 6,12-Chrysenequinone can be formed from this compound, likely through oxidation of the methyl-bearing carbons. While direct oxidation of the methyl groups to aldehydes and then to carboxylic acids can occur, a plausible pathway to the quinone involves the formation of a dihydrodiol at the 6 and 12 positions, followed by oxidation.

A proposed pathway is:

Initial oxidation of the 6- and 12-positions, potentially involving CYP enzymes, could lead to diol intermediates.

These diols can then be further oxidized to a diketone, which is the quinone. The metabolism of the related compound 6-nitrochrysene (B1204248) has been shown to produce chrysene-5,6-quinone, indicating that the chrysene core is susceptible to quinone formation in these regions.

The resulting quinones are redox-active molecules that can participate in futile cycling, generating reactive oxygen species (ROS) and contributing to cellular oxidative stress.

Photochemical Reactions and Stability

Like other PAHs, this compound is photochemically active and can undergo degradation upon exposure to UV radiation. The absorption of photons can promote the molecule to an excited electronic state, from which it can undergo various transformations.

Data Tables

Table 1: Major Metabolites of 6-Methylchrysene by Human Microsomes

This table summarizes the major metabolic products formed when 6-methylchrysene (a close structural analog to this compound) is incubated with human liver and lung microsomal enzymes. The data illustrates the primary oxidative pathways.

| Metabolite | Metabolic Pathway | Key Enzymes |

| trans-1,2-Dihydroxy-1,2-dihydro-6-methylchrysene | Ring Oxidation (Diol Formation) | CYP1A1, CYP1A2, Epoxide Hydrolase |

| Bay Region Dihydrodiols | Ring Oxidation (Diol Formation) | CYP1A1, CYP1A2, Epoxide Hydrolase |

| Phenols | Ring Oxidation (Hydroxylation) | CYP1A1, CYP1A2 |

| 6-(Hydroxymethyl)chrysene | Methyl Group Oxidation | CYP1A2, CYP3A4 |

Source: Adapted from studies on the metabolism of 6-methylchrysene by human cytochrome P450 enzymes. nih.govpsu.edu

Photochemical Degradation Mechanisms

The photochemical degradation of polycyclic aromatic hydrocarbons (PAHs), such as this compound, is a complex process initiated by the absorption of ultraviolet (UV) radiation. While specific mechanistic studies exclusively focused on this compound are limited, the degradation pathways can be inferred from the established reactions of related methylated PAHs. The primary mechanism of photodegradation for PAHs in the environment is photooxidation.

Upon absorption of UV light, the this compound molecule is promoted to an excited electronic state. In the presence of molecular oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These reactive species can then attack the electron-rich aromatic system of the chrysene core or the methyl substituents.

Potential photooxidation reactions for this compound may include:

Endoperoxide Formation: A common pathway for PAHs is the [4+2] cycloaddition of singlet oxygen across the aromatic rings to form endoperoxides. These intermediates are often unstable and can further react to form quinones and other oxygenated derivatives.

Oxidation of Methyl Groups: The methyl groups of this compound are susceptible to oxidation. This can proceed through a radical mechanism, leading to the formation of hydroxymethyl, formyl, and eventually carboxyl derivatives.

Ring Cleavage: More extensive irradiation can result in the cleavage of the aromatic rings, leading to the formation of smaller, more polar degradation products.

It is important to note that a study on the photodegradation of various methylchrysenes in isooctane (B107328) did not identify any specific photoproducts for the chrysene derivatives under their experimental conditions, suggesting that the degradation process may be complex and the products may be difficult to isolate or identify researchgate.net.

Stability under Controlled Irradiation Conditions

The stability of this compound and its isomers under UV irradiation has been the subject of quantitative studies. Research has shown that methylchrysenes are generally more stable than their corresponding methylanthracene counterparts researchgate.net. The position of the methyl group on the chrysene core significantly influences the rate of photodegradation.

In a study investigating the photodegradation of several methylchrysene isomers in an isooctane solution exposed to UV radiation, significant differences in stability were observed. The decomposition of 6-methylchrysene, a closely related isomer to this compound, was found to follow pseudo-zero-order kinetics researchgate.net.

The following interactive table summarizes the photodegradation half-lives of various methylchrysene isomers under controlled UV irradiation, providing a comparative view of their stability.

The data indicates that methylchrysenes with substitutions away from the bay-region, such as 1-, 2-, and 3-methylchrysene, are significantly more stable than those with methyl groups in or near the bay-region, like 4-, 5-, and 6-methylchrysene researchgate.net. This suggests that the steric and electronic effects of the methyl group's position play a crucial role in the molecule's susceptibility to photochemical degradation. While data for this compound was not specifically reported in this study, the observed trends provide valuable insights into its likely stability relative to other isomers.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the definitive assignment of the molecular skeleton and the position of substituents.

For 6,12-Dimethylchrysene, ¹H and ¹³C NMR are essential for confirming the specific arrangement of the methyl groups on the chrysene (B1668918) backbone. The chrysene molecule has a distinct symmetry, and the addition of two methyl groups at the C6 and C12 positions results in a unique spectroscopic fingerprint.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The methyl protons at the C6 and C12 positions would likely appear as a sharp singlet in the upfield region (typically around 2.5-3.0 ppm), integrating to six protons. The aromatic protons would exhibit a complex pattern of doublets and multiplets in the downfield region (typically 7.5-9.0 ppm), characteristic of the condensed ring system. The specific chemical shifts and coupling constants (J-values) between adjacent protons are critical for confirming the substitution pattern and thus verifying the regiochemical purity of the isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the methyl carbons, the protonated aromatic carbons, and the non-protonated (quaternary) aromatic carbons, including those to which the methyl groups are attached (C6 and C12). The chemical shifts of C6 and C12 would be significantly influenced by the attached methyl groups. By comparing the observed spectrum to that of unsubstituted chrysene, the specific locations of the methyl groups can be confirmed.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on the parent chrysene structure and general substituent effects. Actual experimental values may vary.)

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Methyl Protons (CH₃) | ~2.5 - 3.0 | Singlet (s) |

| Aromatic Protons (Ar-H) | ~7.5 - 9.0 | Doublets (d), Multiplets (m) |

| Methyl Carbons (CH₃) | ~20 - 25 | Quartet (q) in coupled spectrum |

| Aromatic Carbons (Ar-CH) | ~120 - 130 | Doublet (d) in coupled spectrum |

| Quaternary Carbons (Ar-C) | ~125 - 135 | Singlet (s) in coupled spectrum |

For complex molecules like this compound, one-dimensional NMR spectra can suffer from signal overlap in the aromatic region. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and provide definitive structural assignments. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would be used to trace the connectivity of the protons around each aromatic ring, helping to assign specific signals to their positions on the chrysene framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for unambiguously assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu HMBC is crucial for identifying the quaternary carbons by observing their correlations with nearby protons. For instance, the methyl protons would show a correlation to the C6 and C12 carbons, as well as adjacent carbons, providing definitive proof of the substitution pattern.

Together, these advanced NMR methods provide a comprehensive and robust characterization of the molecular structure of this compound, leaving no ambiguity about its isomeric identity.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₂₀H₁₆), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This provides unequivocal confirmation of the molecular formula.

Interactive Data Table: Molecular Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆ |

| Nominal Mass | 256 amu |

| Monoisotopic Mass (Calculated) | 256.12520 u |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is the method of choice for the analysis of complex mixtures of volatile and semi-volatile compounds, such as environmental samples containing various PAHs.

In a GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a long capillary column. This compound would elute at a specific retention time, which helps in its identification. As the separated compound exits the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion at m/z 256 would be the most abundant peak (base peak). Fragmentation may occur through the loss of methyl groups (CH₃), leading to significant ions at m/z 241 ([M-CH₃]⁺) and m/z 226 ([M-2CH₃]⁺). This predictable fragmentation pattern, combined with the GC retention time, allows for confident identification and quantification of this compound even in the presence of other isomers and related PAHs. cedre.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For PAHs, this technique is particularly informative as their extensive π-conjugated systems give rise to characteristic and intense absorption bands.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent chrysene molecule but with slight shifts in the absorption maxima (λ_max). nist.gov The addition of alkyl (methyl) groups, which are weak electron-donating groups, typically causes a small red shift (bathochromic shift) of the absorption bands to longer wavelengths. The spectrum would display several sharp, well-defined bands, which are characteristic of the rigid, planar structure of the chrysene core. The positions and relative intensities of these bands provide a valuable method for identification and quantification, particularly in pure samples or as a detection method for liquid chromatography.

Interactive Data Table: Characteristic UV-Vis Absorption Maxima for Chrysene (Reference for this compound) (Note: Data for unsubstituted Chrysene in cyclohexane. Maxima for this compound are expected to be slightly shifted to longer wavelengths.)

| Absorption Band | λ_max (nm) [Chrysene] | Molar Absorptivity (ε) |

|---|---|---|

| p-Band | 258 | 63,100 |

| α-Band | 268 | 100,000 |

| β-Band | 320 | 12,600 |

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound, like other PAHs, is characterized by transitions of π-electrons from bonding to anti-bonding molecular orbitals (π → π* transitions). The extended π-system of the chrysene backbone, which consists of four fused benzene (B151609) rings, results in a complex absorption spectrum with multiple bands in the ultraviolet (UV) and visible regions.

Quantitative Analysis in Solution

Spectroscopic methods, particularly UV-Vis absorption and fluorescence spectroscopy, are powerful tools for the quantitative analysis of this compound in solution. The concentration of the compound can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law, provided a pure standard is available for calibration.

For complex mixtures containing multiple PAHs, selective excitation and emission wavelengths in fluorescence spectroscopy can enhance the specificity of detection. The choice of solvent is crucial as it can influence the spectral features and the analytical sensitivity. Non-polar solvents are typically used to dissolve PAHs like this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and selective technique for the analysis of PAHs, including this compound. The fused aromatic ring system of this molecule gives rise to characteristic fluorescence properties.

Excitation and Emission Spectra Characteristics

When a solution of this compound is irradiated with UV light at a wavelength corresponding to one of its absorption bands, it is excited to a higher electronic state. The molecule then relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground electronic state by emitting a photon of lower energy (longer wavelength). This emitted light is the fluorescence.

The excitation spectrum of this compound should ideally mirror its absorption spectrum. The emission spectrum is typically a mirror image of the lowest energy absorption band and exhibits a Stokes shift, which is the difference in wavelength between the excitation and emission maxima. While specific excitation and emission maxima for this compound are not detailed in recent readily accessible literature, the synthesis of this compound has been reported, suggesting that such characterization data exists psu.edu.

Class-Selective Detection Strategies for Methylated Polycyclic Aromatic Hydrocarbons

In environmental and biological samples, methylated PAHs often exist as complex mixtures of isomers. Class-selective detection strategies using fluorescence spectroscopy can be employed to differentiate groups of methylated PAHs. By carefully selecting the excitation and emission wavelengths, it is possible to preferentially excite and detect certain classes of compounds. For instance, the fluorescence response of methylated chrysenes can be distinguished from other methylated PAHs based on their unique spectral signatures. This approach is particularly useful when coupled with chromatographic separation techniques.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and purification of individual PAH isomers from complex mixtures. The structural similarity of dimethylchrysene (B14653177) isomers presents a significant challenge for their separation.

Chromatographic Separation of Isomers and Derivatives

The separation of this compound from its other dimethylchrysene isomers, such as 1,5-, 5,6-, 5,7-, 1,6-, and 6,7-dimethylchrysene, requires highly efficient HPLC columns and optimized mobile phase conditions psu.edu. Reversed-phase HPLC with C18 stationary phases is commonly used for PAH separation. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often run in a gradient elution mode to achieve optimal resolution.

Specialized stationary phases, such as those with phenyl or cyano functional groups, can offer different selectivities for PAH isomers based on π-π interactions and dipole-induced dipole interactions, respectively. The development of a successful HPLC method for the separation of this compound from its isomers is critical for its accurate quantification and for obtaining the pure compound for further studies.

Purity Confirmation and Impurity Profiling

The confirmation of purity and the identification of potential impurities are critical steps in the characterization of this compound. A suite of analytical techniques is typically employed to achieve a comprehensive understanding of the compound's composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental tools for this purpose.

In the synthesis of various dimethylchrysenes, including this compound, purification is often achieved through methods like column chromatography followed by recrystallization. The purity is then typically assessed using HPLC. For instance, in the analysis of a closely related isomer, 5,12-dimethylchrysene (B79122), HPLC coupled with UV and mass spectrometry (MS) was effectively used to separate and identify its metabolites, demonstrating the technique's applicability to this class of compounds.

Impurity profiling aims to detect, identify, and quantify any extraneous substances present in the this compound sample. These impurities can originate from the starting materials, by-products of the synthesis, or degradation products. The structural elucidation of these impurities often requires the use of powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. While a specific, detailed impurity profile for this compound is not extensively documented in publicly available literature, the general approach for polycyclic aromatic hydrocarbons (PAHs) involves a combination of chromatographic separation and spectroscopic identification.

Table 1: Common Analytical Techniques for Purity Assessment of Chrysenes

| Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. | A major peak corresponding to this compound with minor peaks indicating impurities. Retention times are characteristic of each compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their identification based on mass-to-charge ratio. | A peak for this compound with a specific mass spectrum. Impurities would present as other peaks with their own characteristic fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the primary compound and any isolated impurities. | 1H and 13C NMR spectra provide a detailed map of the molecule's structure, confirming the identity of this compound and helping to identify the structure of unknown impurities. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm identity. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and characteristic fragment ions. |

Advanced Spectroscopic and Electrochemical Techniques

Beyond routine purity assessment, advanced analytical methods are employed to probe the electronic structure and properties of this compound. These techniques provide valuable insights into its behavior in various applications.

Cyclic Voltammetry (CV) for Electronic Property Estimation

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. By measuring the current response to a linearly cycled potential sweep, information about the oxidation and reduction potentials can be obtained. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.

The position and nature of the methyl groups on the chrysene core of this compound are expected to influence its electronic properties. Generally, methyl groups are electron-donating, which would be expected to lower the oxidation potential compared to the parent chrysene molecule, making it easier to oxidize.

Table 2: Representative Oxidation Potentials of Dibenzo[g,p]chrysene (B91316) Derivatives (vs. Fc/Fc⁺)

| Compound | Eox1 (V) | Eox2 (V) |

| DBC-H | 0.34 | 0.72 |

| DBC-Me | 0.51 | - |

| DBC-SMe | 0.41 | 0.88 |

| DBC-Br | 0.79 | 1.15 |

| DBC-S(O)2Me | 0.98 | - |

| DBC-Si | 0.43 | 0.82 |

Data sourced from a study on dibenzo[g,p]chrysene derivatives and is presented here for illustrative purposes to show the effect of substituents on a chrysene core.

Other Emerging Spectroscopic Modalities

The field of analytical chemistry is continually evolving, with new and improved spectroscopic techniques offering greater sensitivity, specificity, and structural information. For a complex molecule like this compound, these emerging modalities hold the potential to provide deeper insights.

One such area is advanced NMR techniques , including two-dimensional NMR (e.g., COSY, HSQC, HMBC), which can be invaluable for unambiguously assigning all proton and carbon signals, especially for complex aromatic systems. These techniques are crucial for the definitive structural confirmation of the target compound and the precise identification of any co-eluting impurities that cannot be resolved by chromatography alone.

Another promising area is the application of chiroptical spectroscopy , such as Circular Dichroism (CD), if the molecule or its derivatives possess chiral properties. While this compound itself is achiral, certain derivatives or its interactions with chiral environments could be probed using these techniques.

Furthermore, surface-enhanced Raman spectroscopy (SERS) is an emerging technique that can provide vibrational information with extremely high sensitivity. For PAHs, SERS could potentially be used for trace-level detection and for studying their interactions with surfaces, which is relevant in environmental and materials science contexts.

The continued development of these and other advanced spectroscopic methods will undoubtedly play a significant role in the future characterization and understanding of this compound and related polycyclic aromatic hydrocarbons.

Theoretical and Computational Studies of 6,12 Dimethylchrysene

Quantum Chemical Calculations: Probing the Electronic Realm

Quantum chemical calculations are indispensable tools for investigating the fundamental electronic structure of molecules like 6,12-dimethylchrysene. These methods, ranging from highly accurate ab initio techniques to more computationally efficient semi-empirical approaches, can provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining key electronic properties. Functionals such as B3LYP, paired with an appropriate basis set (e.g., 6-31G*), would likely be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's electronic stability and its potential behavior in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, DFT can be used to generate electron density maps, which would visualize the distribution of electrons across the chrysene (B1668918) backbone and the methyl substituents, highlighting regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark-quality data. Methods like Hartree-Fock (HF), followed by post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be applied to this compound for a more precise determination of its electronic energy and wavefunction.

These studies would yield highly accurate predictions of the molecule's ionization potential and electron affinity, which are fundamental properties related to its ability to lose or gain an electron. While computationally demanding, ab initio calculations would serve as a valuable reference for validating the results obtained from more approximate methods like DFT and semi-empirical calculations.

Semi-Empirical Methods for Geometry Optimization and Energy Profiles

Semi-empirical methods, such as AM1, PM3, or the more recent PM7, utilize a simplified form of the Hartree-Fock equations and incorporate parameters derived from experimental data. Their primary advantage is their computational speed, making them well-suited for initial geometry optimizations and for exploring the potential energy surfaces of large molecules like this compound.

These methods could be employed to perform a preliminary scan of the conformational landscape, identifying low-energy structures that can then be subjected to more rigorous DFT or ab initio calculations. For instance, a semi-empirical approach could be used to model the rotation of the methyl groups and provide an initial estimate of the rotational energy barriers.

Molecular Dynamics and Conformational Analysis: Capturing the Dynamic Nature

While the chrysene core is a rigid aromatic system, the presence of two methyl groups introduces a degree of conformational flexibility. Molecular dynamics simulations and conformational analysis are crucial for understanding the steric interactions and the dynamic behavior of this compound.

Conformational Flexibility and Steric Effects

The positioning of the methyl groups at the 6 and 12 positions of the chrysene ring system is expected to induce significant steric strain. The chrysene molecule possesses a "bay region," and while the 6- and 12-positions are not directly within this highly hindered area in the same way as in other isomers like 5,6-dimethylchrysene, steric interactions between the methyl groups and adjacent hydrogen atoms are anticipated.

Studies on related dimethylchrysene (B14653177) isomers have demonstrated that the presence of methyl groups in sterically crowded regions leads to considerable molecular distortion to alleviate this strain. nih.gov This distortion can manifest as both in-plane and out-of-plane deviations from a perfectly planar aromatic system. nih.gov For this compound, it is expected that the molecule will adopt a non-planar conformation to minimize the steric repulsion. This would involve slight twisting of the chrysene backbone and adjustments in the bond angles around the methyl-substituted carbon atoms. nih.gov X-ray diffraction studies on similar compounds have shown that carbon-carbon bond angles in the bay region can increase from the ideal 120° to approximately 124° to accommodate steric requirements. nih.gov

Table 1: Expected Steric-Induced Distortions in Dimethylchrysene Derivatives

| Parameter | Ideal Value (Planar PAH) | Expected Value in Sterically Strained Dimethylchrysenes |

| C-C-C Bond Angle in Bay Region | 120° | ~124° |

| Torsional Angles in Bay Region | 0° | Non-zero (Out-of-plane distortion) |

| Minimum H...H distance | N/A | >1.8 Å |

| Minimum C...C distance | N/A | >2.90 Å |

This table is based on findings from related dimethylchrysene compounds and represents expected trends for this compound. nih.gov

Molecular Energy Profile Calculations

To quantify the conformational flexibility, molecular energy profile calculations would be necessary. These calculations would involve systematically rotating the methyl groups around the carbon-carbon single bond connecting them to the chrysene ring and calculating the corresponding energy at each rotational angle.

This would generate a potential energy profile, revealing the energy barriers to methyl group rotation. The height of these barriers would provide a quantitative measure of the steric hindrance experienced by the methyl groups. It is anticipated that the energy profile would show distinct minima corresponding to staggered conformations, where the methyl hydrogens are positioned to minimize steric clash with the aromatic system, and maxima corresponding to eclipsed conformations. The energy difference between these conformers would reflect the energetic cost of the steric interactions.

Structure-Reactivity Relationships

The reactivity of polycyclic aromatic hydrocarbons (PAHs) like chrysene and its derivatives is intrinsically linked to their electronic structure. The introduction of methyl groups can significantly alter this reactivity, influencing the stability of reaction intermediates and directing the pathways of metabolic activation.

Carbocation Stability and Reaction Intermediates

The formation of carbocation intermediates is a critical step in the metabolic activation of many PAHs to their ultimate carcinogenic forms. Computational studies analyzing the stability of such intermediates are crucial for understanding their biological activity. For dimethylchrysenes, the stability of carbocations is influenced by the position of the methyl groups, which can donate electron density and stabilize the positive charge.

In the case of this compound, the methyl groups are located in the K-region of the chrysene core. While direct computational studies on the carbocation stability of this compound are not extensively detailed in readily available literature, general principles of physical organic chemistry suggest that methyl groups, through their electron-releasing inductive and hyperconjugative effects, stabilize adjacent carbocations. The stability of carbocation intermediates is a key factor in the complex cyclization cascades that can occur in terpene biosynthesis, where intramolecular interactions dictate the favorability of different bicyclic structures. beilstein-journals.orgbeilstein-journals.org The formation of reactive intermediates, such as those involving low-valent species, is often driven by the release of ring strain and the thermodynamic favorability of forming an aromatic system. mit.edumit.edu

Studies on related methylated PAHs indicate that the position of the methyl group is paramount. For instance, 5-methylchrysene (B135471) is a potent carcinogen, a property linked to the formation of a bay-region diol epoxide. The stability of the carbocation formed upon opening of the epoxide ring is a key determinant of its reactivity with biological macromolecules like DNA. nih.govpsu.edu While this compound is reported to be significantly less tumorigenic than 5-methylchrysene, understanding the stability of its potential carbocationic intermediates remains essential for a complete reactivity profile. nih.govpsu.edu

Topological and Aromaticity Descriptors

The concepts of aromaticity and electron delocalization are fundamental to understanding the stability and reactivity of PAHs. Various computational descriptors are employed to quantify these properties.

Topological Resonance Energy (TRE) Calculations

Topological Resonance Energy (TRE) is a theoretical index used to evaluate the aromatic stabilization of conjugated systems. It is based on the graph theory of molecules and compares the total π-electron energy of a cyclic molecule with that of a hypothetical, non-cyclic reference structure. A positive TRE value indicates aromatic character and enhanced stability, while a negative value suggests anti-aromaticity.

For PAHs, TRE calculations can help elucidate the effects of substitution on aromatic stability. Studies have calculated the resonance energy for chrysene and its methyl derivatives to correlate these values with their biological activities. nih.gov The general finding is that the stability and reactivity are linked to the resonance energy of the parent molecule and its potential cationic intermediates. nih.gov While specific TRE values for this compound are not prominently cited in the available literature, the methodology provides a framework for comparing its aromatic stability against other isomers and the parent chrysene molecule.

Aromaticity Indices and Electron Delocalization Assessment

Beyond TRE, several other indices are used to assess the aromaticity and the degree of π-electron delocalization in PAHs. These methods provide a more nuanced picture by evaluating both the global aromaticity of the molecule and the local aromaticity of individual rings.

Commonly used indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of a ring. Large negative NICS values are indicative of strong diatropic ring currents and, thus, high aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an optimal value, with a HOMA value of 1 indicating a fully aromatic system.

Anisotropy of the Induced Current Density (ACID): This method provides a visual representation of electron delocalization pathways within the molecule. nih.gov

| Aromaticity Descriptor | Principle | Indication for Aromaticity |

|---|---|---|

| Topological Resonance Energy (TRE) | Compares π-electron energy to an acyclic reference. nih.gov | Positive value. |

| Nucleus-Independent Chemical Shift (NICS) | Calculates magnetic shielding at a ring's center. | Large negative value. |

| Harmonic Oscillator Model of Aromaticity (HOMA) | Based on bond length deviations from an ideal value. | Value approaching 1. |

| Anisotropy of the Induced Current Density (ACID) | Visualizes pathways of electron delocalization. nih.gov | Continuous delocalization loops. |

Environmental Occurrence and Fate of 6,12 Dimethylchrysene

Sources and Formation in Environmental Matrices

The formation of 6,12-Dimethylchrysene is intrinsically linked to the thermal decomposition of organic matter, occurring through both human-caused (anthropogenic) and natural processes.

The primary anthropogenic sources of PAHs, including methylated derivatives like this compound, are processes involving the incomplete combustion of organic materials. These compounds are not produced commercially for purposes other than laboratory research psu.edu. Major emission sources include:

Fossil Fuel Combustion: Exhaust from diesel and gasoline engines is a significant source of PAHs. psu.eduepisuite.devepa.gov Diesel exhaust, in particular, contains a complex mixture of PAHs adsorbed onto particulate matter. episuite.devnih.gov

Industrial Processes: Activities such as the production of coke (a fuel derived from coal), coal gasification, and the use of coal tar and its pitch are major contributors to PAH emissions. epa.govenergypolymergroup.orgaimspress.com Coal tar pitch, a residue from coal tar distillation, is a highly viscous liquid containing a complex mixture of PAHs and heterocyclic compounds, including chrysene (B1668918) and its derivatives. epa.govenergypolymergroup.orgepa.gov

Waste Incineration: The burning of municipal and industrial waste can release a variety of PAHs into the atmosphere.

Methylated PAHs are formed during these processes through high-temperature reactions where methyl radicals attach to the stable aromatic chrysene structure.

Natural events also contribute to the environmental load of PAHs.

Natural Fires: Forest and prairie fires are significant natural sources, releasing PAHs through the rapid, incomplete combustion of biomass. nih.gov

Volcanic Activity: Volcanic eruptions can emit PAHs formed from the pyrolysis of organic matter deep within the Earth.

Pyrolysis: This process involves the thermal decomposition of organic materials in the absence of oxygen. Pyrolysis of biomass, such as wood, is a known source of phenols and other aromatic compounds that can serve as precursors to PAH formation. researchgate.net Laboratory-based pyrolysis simulations of organic-rich source rocks have demonstrated the formation of chrysene homologs with increasing thermal maturity, indicating a geological formation pathway over long time scales.

Environmental Distribution and Transport Mechanisms

Once released into the environment, the movement and partitioning of this compound are dictated by its physicochemical properties. As direct experimental data for this specific isomer are scarce, properties are often estimated using Quantitative Structure-Property Relationship (QSPR) models or inferred from structurally similar compounds like its parent compound, chrysene, or the well-studied 7,12-dimethylbenz[a]anthracene. epa.govbiointerfaceresearch.com

| Property | This compound (Estimated) | Chrysene (Experimental) | 7,12-Dimethylbenz[a]anthracene (Experimental/Estimated) | Significance in Environmental Fate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 256.35 | 228.29 | 256.35 | Influences diffusion and gravitational settling. |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.3 (Estimated) | 5.63 - 6.28 | 5.80 | Indicates high lipophilicity and tendency to bioaccumulate in fatty tissues and sorb to organic matter. |

| Water Solubility (mg/L) | ~0.0005 (Estimated) | 0.002 | 0.061 | Extremely low solubility limits its concentration in the aqueous phase and mobility in water. |

| Henry's Law Constant (atm·m³/mol) | ~1.2 x 10-6 (Estimated) | 9.4 x 10-7 | 3.8 x 10-6 | Low value indicates the compound is not likely to volatilize significantly from water surfaces. biointerfaceresearch.com |

| Log Koc (Soil Organic Carbon-Water (B12546825) Partition Coefficient) | ~5.9 (Estimated) | 5.18 - 5.73 | 5.37 | Very high value signifies strong adsorption to soil and sediment organic matter, leading to immobility. |

Note: Estimated values for this compound are derived from QSAR models (e.g., EPI Suite™) and comparison with structurally similar PAHs. Experimental data for surrogate compounds are from PubChem and other cited literature. epa.govbiointerfaceresearch.com

The partitioning of this compound between air, water, and soil is governed by its hydrophobicity and volatility.

Air: Due to its low vapor pressure and low Henry's Law constant, this compound exists predominantly in the particulate phase in the atmosphere, adsorbed onto soot, dust, and other aerosols, rather than as a free gas. This allows for long-range atmospheric transport.

Water: Its extremely low water solubility means that in aquatic systems, it will rapidly partition out of the water column.

Soil: The high octanol-water partition coefficient (Log Kow) and soil organic carbon-water partition coefficient (Log Koc) indicate a very strong tendency to adsorb to the organic fraction of soil and sediments. This strong sorption effectively immobilizes the compound, preventing it from leaching into groundwater. nih.gov

The dominant fate process for this compound in the environment is its adsorption to solid matrices. In the atmosphere, it is carried on airborne particulates and is removed via wet deposition (rain and snow) or dry deposition (gravitational settling). nih.gov In aquatic environments, it rapidly sorbs to suspended organic particles. These particles eventually settle, leading to the accumulation of this compound and other high-molecular-weight PAHs in bottom sediments, which act as a major environmental sink.

Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is determined by its resistance to degradation. As a high-molecular-weight PAH, it is generally more resistant to breakdown than smaller PAHs. The primary degradation pathways are microbial metabolism and, to a lesser extent, photodegradation.

Biodegradation: This is the most significant degradation process for PAHs in soil and sediment. Various bacteria and fungi have been identified that can utilize PAHs as a source of carbon and energy. The degradation of methylated PAHs is often initiated by dioxygenase enzymes, which incorporate oxygen into the aromatic ring structure, leading to the formation of dihydrodiols. This initial step breaks the aromaticity and makes the molecule more water-soluble and susceptible to further enzymatic attack, often proceeding through ring cleavage to form smaller organic acids that can enter central metabolic pathways. While specific studies on this compound are lacking, research on other PAHs like chrysene and pyrene (B120774) demonstrates these general pathways. The presence of methyl groups can sometimes hinder the initial enzymatic attack, making methylated PAHs more persistent than their parent compounds.

Photodegradation: PAHs can be degraded by photolysis, a process where ultraviolet (UV) light from the sun provides the energy to break down the chemical structure. This process is most relevant for PAHs present in the atmosphere or in the upper layers of sunlit water bodies. However, the strong tendency of this compound to adsorb to soil, sediment, and particulate matter significantly reduces its exposure to sunlight, thereby limiting the importance of photodegradation as a major environmental fate process. nih.gov When it does occur, photolysis can lead to the formation of oxygenated products (oxy-PAHs), which may have their own distinct toxicological properties.

Microbial Degradation Mechanisms (e.g., Bacterial and Fungal Biotransformations)

The microbial degradation of PAHs is a critical natural attenuation process. While specific studies on this compound are limited, the metabolic pathways for the parent compound, chrysene, and other alkylated PAHs have been investigated, providing insights into its likely biotransformation.

Bacterial Degradation: Bacteria are primary degraders of PAHs in soil and aquatic environments. oup.compjoes.com The initial step in the aerobic bacterial catabolism of PAHs typically involves the action of a multi-component enzyme system, dioxygenase, which introduces two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. nih.gov For chrysene, degradation is often initiated by dioxygenation at the 3,4-positions. nih.gov This is followed by dehydrogenation to form a diol, which can then undergo ring cleavage by either ortho- or meta-pathways, leading to intermediates that can enter central metabolic pathways like the TCA cycle. nih.gov

A variety of bacterial genera have been identified with the ability to degrade PAHs, including Pseudomonas, Mycobacterium, Rhodococcus, and Sphingomonas. oup.compjoes.comnih.gov Mycobacterium species are particularly noted for their ability to degrade high-molecular-weight PAHs like chrysene. oup.com The presence of methyl groups, as in this compound, can influence the rate and pathway of degradation. Methylation can sometimes hinder the initial enzymatic attack or alter the substrate specificity of the degradative enzymes. However, some bacteria have evolved specific pathways to metabolize alkylated PAHs.

Fungal Biotransformation: Fungi, particularly white-rot fungi, play a significant role in the degradation of complex organic pollutants, including PAHs. oup.comnih.gov Unlike bacteria, fungi often employ extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.gov These enzymes are non-specific and can oxidize a wide range of aromatic compounds.

The initial attack by fungal enzymes often involves a one-electron oxidation catalyzed by cytochrome P450 monooxygenases, leading to the formation of an arene oxide. longdom.org This is then enzymatically hydrated to a trans-dihydrodiol. longdom.org This pathway is distinct from the cis-dihydrodiols formed by bacteria. Fungi can further metabolize these intermediates through various reactions including hydroxylation, oxidation, and conjugation to form more water-soluble compounds. mdpi.com The biotransformation capabilities of fungi make them promising candidates for the bioremediation of sites contaminated with recalcitrant compounds like methylated PAHs. frontiersin.orgresearchgate.net

| Microorganism Type | Key Enzymes | Initial Step in PAH Degradation | Typical Metabolites |

| Bacteria | Dioxygenases | Dihydroxylation of the aromatic ring | cis-Dihydrodiols |

| Fungi | Cytochrome P450 monooxygenases, Peroxidases, Laccases | One-electron oxidation of the aromatic ring | Arene oxides, trans-Dihydrodiols |

Photodegradation and Photo-Oxidation Processes in Atmosphere and Water

Photodegradation is a major abiotic process contributing to the transformation of PAHs in the environment, particularly in the atmosphere and surface waters where sunlight is available.

In the atmosphere, gas-phase PAHs can be degraded by photo-oxidation. This process is primarily initiated by reaction with hydroxyl radicals (•OH), which are photochemically generated. nih.gov The rate of degradation is dependent on the concentration of these radicals and the intensity of solar radiation. The reaction of PAHs with •OH can lead to the formation of a variety of oxygenated and nitrated derivatives. nih.gov

In aquatic systems, the photodegradation of PAHs can occur through two main pathways: direct photolysis and indirect photo-oxidation.

Direct photolysis involves the absorption of solar radiation by the PAH molecule itself, leading to its excitation and subsequent chemical transformation.

Indirect photo-oxidation is mediated by photochemically produced reactive oxygen species (ROS), such as singlet oxygen, hydroxyl radicals, and peroxy radicals. nih.gov These ROS are generated by the irradiation of dissolved organic matter (DOM) in the water. nih.gov Halogen radicals, formed from the reaction of excited-state DOM with halides like chloride and bromide in seawater, can also contribute significantly to the photodegradation of certain organic compounds. nih.gov

The presence of methyl groups on the chrysene structure can influence its photolytic behavior. Methyl groups can alter the electronic properties of the molecule, potentially affecting its light absorption characteristics and reactivity with ROS.

Chemical Degradation in Atmosphere and Aquatic Environments

In addition to photodegradation, PAHs can undergo chemical degradation in the environment through reactions with various oxidants.

Atmospheric Chemical Degradation: The primary chemical degradation pathway for PAHs in the atmosphere is their reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃) at night. nih.govgdch.de Ozone (O₃) can also contribute to the degradation of some PAHs. For the parent compound chrysene, the reaction with OH radicals is a significant removal process, with a calculated atmospheric lifetime of approximately 6.4 hours. nih.gov This reaction leads to the formation of products such as hydroxychrysene, nitro-chrysene, and various ring-opened products like dialdehydes. nih.gov The addition of methyl groups, as in this compound, may alter the reaction rates with these atmospheric oxidants.

Aquatic Chemical Degradation: In aquatic environments, chemical degradation of PAHs is generally slower than photodegradation and microbial degradation. However, reactions with chemical oxidants such as chlorine, which may be present in treated wastewater effluents, can lead to the transformation of PAHs. The reactivity of this compound with these oxidants would depend on factors such as pH, temperature, and the presence of other dissolved substances.

| Environment | Primary Degradation Process | Key Reactants | Potential Products |

| Atmosphere | Photo-oxidation / Chemical Oxidation | Hydroxyl radicals (•OH), Nitrate radicals (NO₃), Ozone (O₃) | Hydroxylated PAHs, Nitrated PAHs, Ring-opened products |

| Aquatic | Photodegradation (Direct and Indirect) | Sunlight, Reactive Oxygen Species (ROS) | Oxygenated PAHs |

Analytical Monitoring in Environmental Samples

The accurate monitoring of this compound in environmental samples is essential for assessing its distribution and fate. This requires robust methods for sample preparation, extraction, and analysis, with a particular focus on distinguishing it from its isomers.

Sample Preparation and Extraction Techniques for Environmental Matrices

The choice of sample preparation and extraction technique depends on the environmental matrix (e.g., water, soil, sediment, air). The goal is to efficiently isolate the target analytes from interfering compounds.

Water Samples: For water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov SPE is often preferred due to its lower solvent consumption and higher sample throughput. nih.gov Various sorbents can be used in SPE cartridges, such as C18-bonded silica (B1680970), to effectively retain hydrophobic compounds like this compound.

Soil and Sediment Samples: Extraction of PAHs from solid matrices like soil and sediment is more complex due to their strong adsorption to organic matter and mineral surfaces. env.go.jp

Soxhlet extraction is a classical and exhaustive method that uses a continuous flow of a heated solvent. env.go.jp

Ultrasonic extraction (sonication) uses high-frequency sound waves to enhance the extraction of analytes into a solvent. env.go.jp

Supercritical fluid extraction (SFE) employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. nih.gov SFE is advantageous due to its speed and the use of a non-toxic, easily removable solvent. nih.gov

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or alumina.

| Matrix | Common Extraction Techniques | Key Considerations |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE is generally faster and uses less solvent. |

| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction, Supercritical Fluid Extraction (SFE) | Requires more rigorous methods to overcome strong matrix binding. |

| Air | Adsorption on solid sorbents (e.g., polyurethane foam, XAD resins) followed by solvent extraction. | Requires high-volume sampling to collect sufficient analyte mass. |

Quantitative Detection and Isomer Identification in Complex Mixtures

The quantitative analysis of this compound is challenging due to the presence of numerous isomers of other PAHs with the same molecular weight.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for the separation of PAHs. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both quantification and identification. mdpi.comcedre.fr The use of capillary columns with specific stationary phases can achieve good separation of many PAH isomers. nsf.gov In MS detection, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enhance sensitivity and selectivity. mdpi.com

High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is also widely used. separationmethods.com Reversed-phase columns (e.g., C18) are common for separating PAHs based on their hydrophobicity. separationmethods.com Specialized columns, such as those with pyrenylethyl groups, can provide unique selectivity for isomers based on π-π interactions. nacalai.com

Isomer Identification: Distinguishing between isomers like the various dimethylchrysenes is a significant analytical challenge. umn.edu High-resolution chromatographic techniques are essential. The separation of chrysene from its isomer triphenylene, for example, often requires optimized chromatographic conditions. The identification of specific isomers like this compound in a complex environmental sample would typically rely on comparing retention times and mass spectra with those of an authentic reference standard. Advanced techniques like GC coupled with tandem mass spectrometry (GC-MS/MS) can provide more structural information to aid in the differentiation of isomers. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Strategies for Complex Methylated Polycyclic Aromatic Hydrocarbons

The synthesis of specific isomers of methylated PAHs, such as 6,12-dimethylchrysene, is essential for detailed toxicological and environmental studies. nih.gov Historically, the synthesis of various dimethylchrysene (B14653177) isomers has been accomplished to investigate structure-activity relationships. nih.govpsu.edu A significant challenge has been the production of pure, single isomers in sufficient quantities (0.1–0.5 g) for comprehensive analysis, as they are often available only as expensive analytical standards in small amounts. nih.gov

Future research will focus on developing more efficient, scalable, and regioselective synthetic routes. Modern strategies are moving beyond classical methods toward more elegant and precise approaches.

Photochemical Cyclization : The Mallory reaction, an oxidative photocyclization of stilbenoid precursors, has been successfully used to prepare various methylchrysenes in high yields (82-88%). nih.govmdpi.com Further development of this method could enhance its applicability to a wider range of complex methylated PAHs, potentially improving regioselectivity and yield for isomers that are difficult to synthesize. nih.gov

Transient Directing Groups : An efficient synthetic route for constructing diverse PAHs involves the direct arylation of arenes using a transient ligand-directed C-H functionalization strategy, followed by cycloaromatization with a Brønsted acid catalyst. nih.gov Adapting this highly efficient strategy for the specific introduction of methyl groups at desired positions on the chrysene (B1668918) core represents a promising future direction.

Annulative π-Extension (APEX) Reactions : Successive APEX reactions, utilizing catalytic systems like palladium with an oxidant, have emerged as a powerful tool for building chrysene-based nanographenes. acs.org This bottom-up approach offers precise control over the final structure and could be tailored for the synthesis of complex methylated derivatives. acs.orgmdpi.com

Palladium-Catalyzed Annulative Dimerization : A method developed for synthesizing polybenzoacenes from simple phenol (B47542) derivatives involves a palladium-catalyzed annulative dimerization followed by an iron(III) chloride-mediated Scholl reaction. chemistryviews.org This strategy could simplify the preparation of complex PAH backbones, which could then be functionalized with methyl groups. chemistryviews.org

The overarching goal is to create a versatile synthetic toolbox that allows for the atomically precise construction of any desired methylated PAH isomer, thereby facilitating a deeper understanding of their unique chemical and biological properties.

In-depth Mechanistic Studies of Chemical Transformations and Reaction Pathways

Understanding the chemical reactivity and transformation pathways of this compound is crucial for predicting its biological activity and environmental fate. The position of methyl groups significantly influences the molecule's properties and reactivity. nih.govnih.gov

Future research will delve deeper into the mechanisms governing its transformations:

Metabolic Activation : PAHs are procarcinogens that require metabolic activation to exert their biological effects. researchgate.net This process often involves cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA-reactive metabolites like diol epoxides. researchgate.netoup.com While the carcinogenicity of 5-methylchrysene (B135471) is well-studied, in-depth mechanistic studies on the metabolic pathways of this compound are needed. nih.gov Future work should focus on identifying the specific enzymes involved and the precise structures of the resulting metabolites and DNA adducts.

Oxidative Degradation : The chrysene ring system is relatively stable towards oxidation. nih.gov However, studies have shown that methylchrysenes can be oxidized by agents like potassium permanganate (B83412) (KMnO₄), though this can also lead to the degradation of the entire ring system. nih.govmdpi.com Mechanistic studies are required to understand the factors controlling the selectivity of these oxidation reactions, which could lead to methods for producing valuable metabolites like chrysenecarboxylic acids. nih.gov

Photochemical Reactions : In the environment, PAHs undergo photochemical transformations, often reacting with molecular oxygen upon absorbing light energy. nih.gov These reactions are a primary degradation pathway in aquatic environments and can lead to the formation of more water-soluble oxygenated compounds. nih.govpjoes.com Detailed mechanistic studies on the photodegradation of this compound will help elucidate the structures of its photoproducts and their potential environmental impact.

Integration of Advanced Spectroscopic and Computational Approaches for Comprehensive Understanding

A complete understanding of this compound requires the synergistic use of advanced analytical techniques and theoretical calculations. ucr.edu This integrated approach allows for the detailed characterization of its structure, properties, and reactivity. riken.jp